3-hydroxy-4-iodo-N'-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide
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Overview
Description
3-hydroxy-4-iodo-N’-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide is a complex organic compound characterized by its unique structure, which includes a hydroxyl group, an iodine atom, and a benzohydrazide moiety
Preparation Methods
The synthesis of 3-hydroxy-4-iodo-N’-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide typically involves a multi-step process. One common method includes the condensation of 3-hydroxy-4-iodobenzaldehyde with a suitable hydrazide in the presence of a catalyst such as glacial acetic acid . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The iodine atom can be substituted with other functional groups using reagents like sodium azide or potassium cyanide.
Condensation: It can participate in condensation reactions to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-hydroxy-4-iodo-N’-{(E)-[1-(4-methylphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}benzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of the hydroxyl and iodine groups allows it to form hydrogen bonds and halogen bonds, respectively, which can influence its binding affinity and specificity. The molecular pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include:
3-hydroxy-4-iodobenzaldehyde: Shares the hydroxyl and iodine groups but lacks the benzohydrazide moiety.
4-hydroxy-3-methoxybenzaldehyde: Similar in structure but with a methoxy group instead of iodine.
3-hydroxy-4-iodobenzoic acid: Contains the hydroxyl and iodine groups but has a carboxylic acid instead of the benzohydrazide.
Properties
Molecular Formula |
C31H24IN3O2 |
---|---|
Molecular Weight |
597.4 g/mol |
IUPAC Name |
3-hydroxy-4-iodo-N-[(E)-[1-(4-methylphenyl)-2,5-diphenylpyrrol-3-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C31H24IN3O2/c1-21-12-15-26(16-13-21)35-28(22-8-4-2-5-9-22)18-25(30(35)23-10-6-3-7-11-23)20-33-34-31(37)24-14-17-27(32)29(36)19-24/h2-20,36H,1H3,(H,34,37)/b33-20+ |
InChI Key |
JGBVYXBQZYABGV-FMFFXOCNSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C3=CC=CC=C3)/C=N/NC(=O)C4=CC(=C(C=C4)I)O)C5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C3=CC=CC=C3)C=NNC(=O)C4=CC(=C(C=C4)I)O)C5=CC=CC=C5 |
Origin of Product |
United States |
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